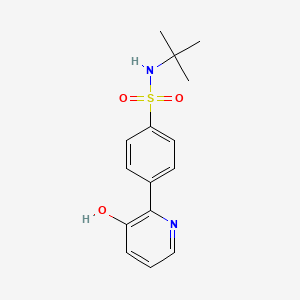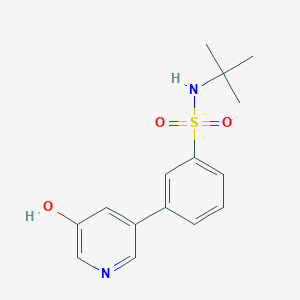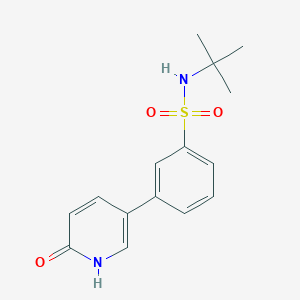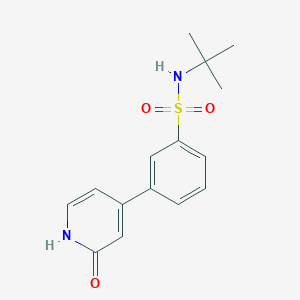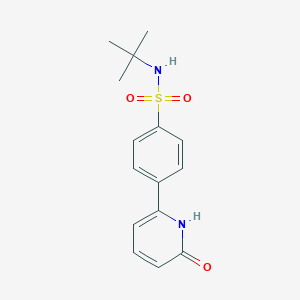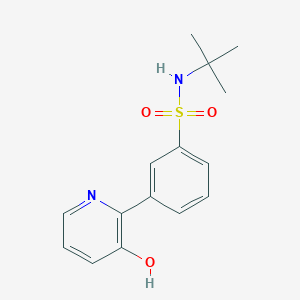
2-(3-T-Butylsulfamoylphenyl)-3-hydroxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-T-Butylsulfamoylphenyl)-3-hydroxypyridine is an organic compound that features a pyridine ring substituted with a hydroxyl group and a phenyl ring bearing a t-butylsulfamoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-T-Butylsulfamoylphenyl)-3-hydroxypyridine typically involves multi-step organic reactions. One common route starts with the preparation of the 3-t-butylsulfamoylphenyl precursor, which is then coupled with a pyridine derivative under specific conditions to introduce the hydroxyl group at the desired position.
-
Step 1: Preparation of 3-T-Butylsulfamoylphenyl Precursor
Reagents: Tert-butylamine, sulfonyl chloride, and phenylboronic acid.
Conditions: The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to control the reactivity of the sulfonyl chloride.
-
Step 2: Coupling with Pyridine Derivative
Reagents: The 3-t-butylsulfamoylphenyl precursor, a pyridine derivative, and a coupling agent such as palladium catalyst.
Conditions: The reaction is typically performed under inert atmosphere (e.g., nitrogen or argon) at elevated temperatures to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-(3-T-Butylsulfamoylphenyl)-3-hydroxypyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the sulfonyl group, typically using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of 2-(3-T-Butylsulfamoylphenyl)-3-pyridone.
Reduction: Formation of 2-(3-T-Butylaminophenyl)-3-hydroxypyridine.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
科学的研究の応用
2-(3-T-Butylsulfamoylphenyl)-3-hydroxypyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 2-(3-T-Butylsulfamoylphenyl)-3-hydroxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The hydroxyl and sulfonyl groups play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-(3-T-Butylsulfamoylphenyl)-4-hydroxypyridine
- 2-(3-T-Butylsulfamoylphenyl)-3-methoxypyridine
- 2-(3-T-Butylsulfamoylphenyl)-3-aminopyridine
Uniqueness
2-(3-T-Butylsulfamoylphenyl)-3-hydroxypyridine is unique due to the specific positioning of the hydroxyl group on the pyridine ring, which influences its reactivity and interaction with other molecules. The presence of the t-butylsulfamoyl group also imparts distinct steric and electronic properties, differentiating it from other similar compounds.
特性
IUPAC Name |
N-tert-butyl-3-(3-hydroxypyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-15(2,3)17-21(19,20)12-7-4-6-11(10-12)14-13(18)8-5-9-16-14/h4-10,17-18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAYWNQBCMQMDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=C(C=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
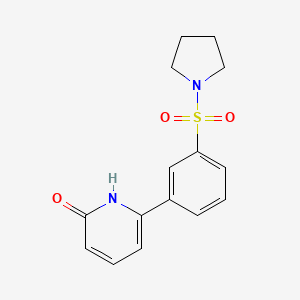

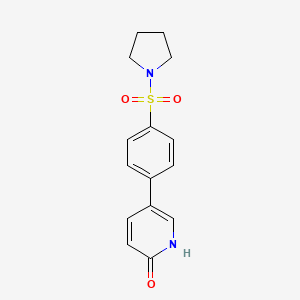
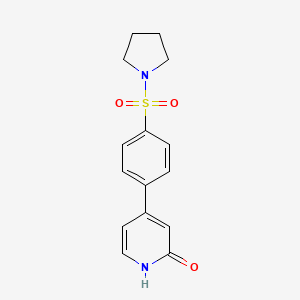
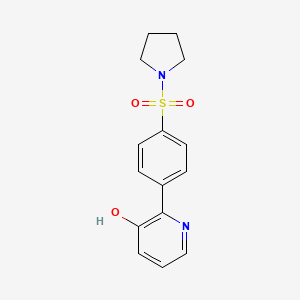
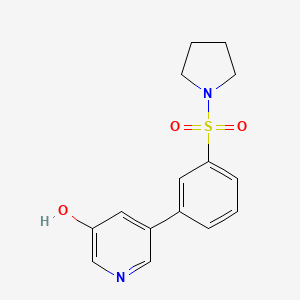
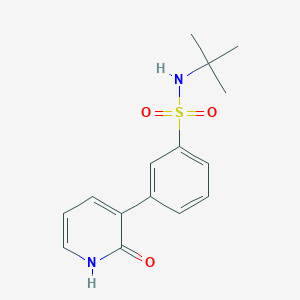
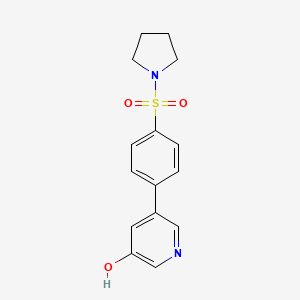
![2-Hydroxy-6-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369093.png)
